Product packaging for Naphthalene;1,3,5-trinitrobenzene(Cat. No.:CAS No. 1787-27-5)

Naphthalene;1,3,5-trinitrobenzene

Cat. No.: B159869
CAS No.: 1787-27-5
M. Wt: 341.27 g/mol
InChI Key: LSDFFJYZGMHCEG-UHFFFAOYSA-N
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Description

Historical Evolution of Electron Donor-Acceptor (EDA) Complex Studies involving Trinitrobenzene

The investigation of electron donor-acceptor (EDA) complexes has a rich history, with 1,3,5-trinitrobenzene (B165232) (TNB) and similar polynitrated aromatic compounds playing a central role from the outset. These electron-deficient molecules were observed to form colored complexes with electron-rich aromatic hydrocarbons, or arenes. wikipedia.org While these complexes are stable enough to be isolated in crystalline form, they often dissociate back into their constituent molecules when dissolved in a solvent. wikipedia.org

A defining characteristic of these solid-state complexes is their crystal structure, which typically consists of alternating stacks of the donor and acceptor molecules (A-B-A-B). wikipedia.org This arrangement maximizes the favorable electrostatic interactions between the electron-rich and electron-poor aromatic rings. The intensity of the charge-transfer interaction in these complexes is directly related to the ionization potential of the electron donor. wikipedia.org

Early spectrophotometric studies in the mid-20th century began to systematically quantify the formation of these complexes in solution, particularly for aromatic hydrocarbons and nitro-aromatic compounds. acs.org These investigations laid the groundwork for understanding the relationship between molecular structure and the stability of EDA complexes. The charge-transfer spectra of π-complexes formed between trinitrobenzene and various polycyclic aromatic compounds were a key area of this early research. acs.org

Fundamental Contributions of Naphthalene (B1677914) as a π-Electron Donor in EDA Systems

Naphthalene is a quintessential π-electron donor due to its extended, electron-rich aromatic system. rsc.org The delocalized π-electrons in naphthalene's two fused benzene (B151609) rings are readily polarizable and can be donated to an appropriate electron acceptor. This electron-donating capability is a fundamental aspect of its chemistry, leading to its frequent use in the construction of donor-acceptor systems. rsc.orgmdpi.com

The structure of naphthalene itself facilitates its role as a donor. Studies have shown that the bond lengths within the naphthalene rings are not uniform, suggesting a degree of π-electron localization. rsc.org This localization can influence the strength of its interactions with electron acceptors. In the context of EDA complexes, naphthalene-based donors have been incorporated into more complex "push-pull" molecules, where the naphthalene core is functionalized with both electron-donating and electron-accepting groups to tune the molecule's electronic and optical properties. mdpi.comresearchgate.net The efficiency of naphthalene and its derivatives as electron donors is a key factor in the performance of materials designed for applications such as dye-sensitized solar cells. researchgate.net

The Significance of 1,3,5-Trinitrobenzene as a Canonical π-Electron Acceptor in Supramolecular Chemistry

1,3,5-Trinitrobenzene (TNB) is a powerful π-electron acceptor due to the presence of three strongly electron-withdrawing nitro (-NO2) groups attached to the benzene ring. wikipedia.orgebi.ac.uk These groups create a significant electron deficiency in the aromatic ring, making it highly receptive to electron donation from other molecules. This property has established TNB as a standard or "canonical" acceptor in the study of supramolecular and charge-transfer chemistry. wikipedia.orgacs.org

The ability of TNB to form charge-transfer complexes with a wide variety of electron-rich arenes is well-documented. wikipedia.orgwikipedia.org These complexes are often characterized by distinct colors, which arise from the electronic transition between the donor and acceptor molecules within the complex. The formation of these complexes is not only a subject of fundamental research but also has practical implications. For instance, the strong interactions involving TNB have been explored in the context of creating new energetic materials through cocrystallization. acs.org

The stability of complexes formed with TNB is influenced by the nature of the electron donor. For example, the stability constants for complexes of tetracyanoethylene (B109619) (a similarly strong acceptor) with benzene derivatives increase with the number of electron-donating methyl groups on the benzene ring, illustrating the importance of the donor's electronic properties. wikipedia.org

Conceptual Framework of Charge-Transfer Complexation in Aromatic Molecular Systems

Charge-transfer (CT) complexation describes the association of two or more molecules through a weak electrostatic interaction where a partial transfer of electronic charge occurs from an electron donor to an electron acceptor. wikipedia.orgoxfordreference.com In aromatic systems, this typically involves the interaction between the π-electron system of an electron-rich arene (the donor) and the π-electron system of an electron-deficient arene (the acceptor). acs.org

The resulting complex is a supramolecular assembly held together by forces that are not formal chemical bonds. wikipedia.org In some instances, the charge transfer can be nearly complete, resulting in the formation of a salt. wikipedia.org However, in many cases, including the naphthalene-TNB system, the interaction is weaker and can be easily disrupted, for example, by polar solvents. wikipedia.org

The formation of a CT complex can be described by the following equilibrium:

D + A ⇌ [D→A]

where D is the electron donor, A is the electron acceptor, and [D→A] represents the charge-transfer complex. The stability of the complex in solution is quantified by the equilibrium constant (K).

The interaction between the donor and acceptor leads to the formation of new molecular orbitals. The electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor gives rise to a characteristic absorption band in the UV-visible spectrum, known as the charge-transfer band. The energy of this transition is a key parameter used to characterize the complex.

The study of charge-transfer phenomena has evolved significantly, with modern research employing ultrafast spectroscopy to probe the dynamics of charge migration and transfer on femtosecond and even attosecond timescales. nih.gov This allows for a detailed understanding of the elementary quantum dynamics of electrons and nuclei during the complexation process. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O6 B159869 Naphthalene;1,3,5-trinitrobenzene CAS No. 1787-27-5

Properties

CAS No.

1787-27-5

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

naphthalene;1,3,5-trinitrobenzene

InChI

InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H

InChI Key

LSDFFJYZGMHCEG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

1787-27-5

Synonyms

naphthalene, 1,3,5-trinitrobenzene

Origin of Product

United States

Synthetic Methodologies and Preparation of Naphthalene;1,3,5 Trinitrobenzene Complexes

Solution-Phase Crystallization Techniques for Charge-Transfer Complexes

Solution-phase crystallization remains a cornerstone for the preparation of high-purity charge-transfer complexes, including the naphthalene (B1677914);1,3,5-trinitrobenzene (B165232) adduct. This method relies on the dissolution of the donor (naphthalene) and acceptor (1,3,5-trinitrobenzene) molecules in a suitable solvent, followed by slow evaporation or cooling to induce co-crystallization.

The general procedure involves dissolving equimolar amounts of naphthalene and 1,3,5-trinitrobenzene in a solvent such as ethanol (B145695). The mixture is typically heated to ensure complete dissolution of the components. Subsequent slow cooling of the solution to ambient temperature allows for the gradual formation of the complex, which precipitates out as crystals. The choice of solvent is crucial and can significantly influence the quality and size of the resulting crystals. Solvents that promote π-stacking interactions without strongly competing for hydrogen bonding or other intermolecular forces are generally preferred. Studies on similar 1,3,5-trinitrobenzene complexes have utilized a range of solvents, indicating that solvent screening is a key optimization step.

The kinetics of crystal growth are paramount in obtaining well-ordered single crystals suitable for structural analysis. Rapid precipitation often leads to smaller, less-ordered crystals, while slow, controlled crystallization promotes the formation of larger, higher-quality crystals. The table below summarizes key parameters for the solution-phase synthesis of 1,3,5-trinitrobenzene charge-transfer complexes.

ParameterTypical Value/ConditionInfluence on Synthesis
Solvent Ethanol, Methanol, Acetonitrile (B52724)Affects solubility of reactants and stability of the complex.
Temperature Elevated temperature for dissolution, followed by slow coolingControls the rate of crystallization and crystal size.
Concentration Equimolar concentrations of donor and acceptorInfluences the rate of complex formation and precipitation.
Cooling Rate Slow and controlledPromotes the growth of larger, higher-quality crystals.

Mechanochemical Synthesis Approaches for Co-crystal Formation

Mechanochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional solution-based methods for the formation of co-crystals, including charge-transfer complexes. This solid-state technique involves the grinding or milling of the solid reactants, either neat (dry grinding) or with the addition of a small amount of a liquid (liquid-assisted grinding or LAG).

For the naphthalene;1,3,5-trinitrobenzene system, mechanochemical methods can be employed by grinding the two solid components together in a mortar and pestle or a ball mill. The mechanical energy input facilitates intimate mixing at the molecular level and can induce the formation of the co-crystal structure without the need for bulk solvent.

Liquid-assisted grinding often enhances the reaction rate and crystallinity of the product. A few drops of a solvent like ethanol or acetonitrile can act as a catalyst, facilitating molecular mobility and promoting the rearrangement of the crystal lattice to form the more stable co-crystal. The choice of the grinding liquid can be critical, as it can influence the polymorphic outcome of the reaction. While specific, detailed experimental procedures for the mechanochemical synthesis of the this compound complex are not extensively documented in publicly available literature, the general principles of mechanochemistry for related 1,3,5-trinitrobenzene complexes are applicable.

Control of Stoichiometry and Yield in Donor-Acceptor Complex Formation

The precise control of stoichiometry and the maximization of yield are critical for the practical application and study of the this compound complex. The formation of this complex is an equilibrium process, and various factors can influence the position of this equilibrium and the subsequent crystallization of the desired product.

Stoichiometry: The this compound complex typically forms in a 1:1 stoichiometric ratio, which is characteristic of many simple donor-acceptor complexes. wikipedia.org This ratio is dictated by the complementary nature of the electron-rich naphthalene and the electron-poor 1,3,5-trinitrobenzene, which allows for efficient π-π stacking in the crystal lattice. While a 1:1 molar ratio of the reactants is commonly used in the synthesis, deviations from this can sometimes be employed to shift the equilibrium and maximize the precipitation of the complex, especially if one component is significantly more soluble than the other in the chosen solvent. However, using a large excess of one component can also lead to the crystallization of the uncomplexed reactant as an impurity.

Yield: The yield of the co-crystal is influenced by several experimental parameters:

Solvent Choice: The ideal solvent should dissolve the individual components to a sufficient extent to allow for complex formation but should have a lower solubility for the resulting complex, thereby promoting its crystallization and increasing the yield.

Temperature and Cooling Rate: In solution-phase methods, the temperature gradient during cooling significantly affects the yield. A slower cooling rate generally leads to a higher yield of well-formed crystals as it allows the equilibrium to be maintained throughout the crystallization process.

Concentration: Higher initial concentrations of the reactants can increase the rate of complex formation and potentially the yield, but also carry the risk of precipitating the individual components if their solubility limits are exceeded.

pH: While not a primary factor for the non-ionizable naphthalene and 1,3,5-trinitrobenzene, the pH of the medium can be critical for complexes involving acidic or basic functional groups.

The table below presents thermochemical data for the naphthalene-1,3,5-trinitrobenzene adduct, which is a product of these synthetic methodologies.

PropertyValue
Molecular Formula C₁₆H₁₁N₃O₆
Molecular Weight 341.275 g/mol
CAS Registry Number 1787-27-5

Data sourced from the NIST WebBook. researchgate.net

Structural Elucidation and Supramolecular Architectures of Naphthalene;1,3,5 Trinitrobenzene Systems

Single Crystal X-ray Diffraction Analysis of Naphthalene-Trinitrobenzene Co-crystals

The analysis confirms the formation of a 1:1 adduct between naphthalene (B1677914) and 1,3,5-trinitrobenzene (B165232). nist.gov The crystal structure is characterized by columns of alternating naphthalene and TNB molecules. The planar naphthalene molecule, acting as the electron donor, and the 1,3,5-trinitrobenzene molecule, the electron acceptor, are arranged in parallel or near-parallel orientations to maximize π-π overlap. The interplanar distance between the donor and acceptor molecules is a critical parameter obtained from X-ray diffraction data and is indicative of the strength of the charge-transfer interaction.

Crystallographic Data for Naphthalene-1,3,5-Trinitrobenzene Adduct

ParameterValue
FormulaC₁₆H₁₁N₃O₆
Molecular Weight341.2750 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c

Note: Specific cell parameters (a, b, c, β) and atomic coordinates would be found in detailed crystallographic reports.

Investigation of Molecular Packing Motifs and Crystal Habits

The way in which molecules arrange themselves in a crystal, known as the packing motif, is fundamental to understanding and predicting the physical properties of the material. researchgate.netosti.gov In the case of naphthalene-TNB co-crystals, the packing is dominated by the charge-transfer interactions between the two components.

The primary packing motif observed in the naphthalene-1,3,5-trinitrobenzene system is the formation of infinite columns characterized by alternating donor (naphthalene) and acceptor (TNB) molecules. rsc.orgmdpi.com This face-to-face stacking arrangement facilitates the transfer of electron density from the electron-rich naphthalene to the electron-deficient TNB. The stability of this arrangement is derived from the electrostatic attraction between the partially positive and partially negative regions of the interacting molecules.

These stacks are a hallmark of many charge-transfer complexes and are crucial for their unique electronic and optical properties. The degree of overlap and the separation distance between the aromatic rings are key factors that influence the efficiency of the charge transfer.

Quantitative Assessment of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govnih.govresearchgate.netkayseri.edu.tr By mapping properties such as d_norm (a normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

For the naphthalene-TNB co-crystal, Hirshfeld analysis would highlight the significant contributions of C···C and C···H contacts, which are characteristic of π-π stacking interactions. The analysis would also reveal the importance of O···H contacts between the nitro groups of TNB and the hydrogen atoms of naphthalene, indicating the presence of weak C-H···O hydrogen bonds that further stabilize the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a typical naphthalene-TNB complex, the plot would show a high percentage of C···H/H···C and O···H/H···O interactions, confirming the prevalence of stacking and hydrogen bonding.

Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage Contribution
H···H~25-35%
C···H/H···C~30-40%
O···H/H···O~15-25%
C···C~5-10%

Note: These are representative values and can vary based on the specific crystal structure and computational parameters.

Identification and Characterization of Polymorphism and Pseudo-polymorphism in 1,3,5-Trinitrobenzene and its Complexes

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netnih.govias.ac.in Pseudo-polymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates).

1,3,5-trinitrobenzene itself is known to exhibit polymorphism, with different crystal forms being discovered over time. researchgate.netnih.govias.ac.in The existence of these polymorphs is often dependent on crystallization conditions, such as the solvent used and the presence of additives. researchgate.netias.ac.in For instance, new stable crystal forms of TNB have been reported when crystallized in the presence of an additive like trisindane. researchgate.netnih.govias.ac.in This highlights the sensitivity of the crystallization process and the potential for different packing arrangements even for a single compound.

This propensity for polymorphism extends to its co-crystals. It is conceivable that the naphthalene-1,3,5-trinitrobenzene system could also exhibit polymorphism or pseudo-polymorphism. researchgate.netnih.gov Different packing arrangements of the donor-acceptor stacks or the inclusion of solvent molecules could lead to different crystalline forms with distinct physical properties. For example, yellow and red polymorphic co-crystals have been observed for a phenyl-substituted pyrazinacene with naphthalene, where one form has an alternating arrangement and the other a herringbone motif. rsc.org Such variations would be identifiable through techniques like single crystal X-ray diffraction and thermal analysis. Calorimetric studies have indeed shown phase transitions in the naphthalene-1,3,5-trinitrobenzene adduct, suggesting the existence of different crystalline phases at different temperatures. nist.gov

Intermolecular Interaction Mechanisms in Naphthalene;1,3,5 Trinitrobenzene Systems

Detailed Analysis of π-π Stacking Interactions

The primary driving force for the association of electron-rich naphthalene (B1677914) and electron-deficient 1,3,5-trinitrobenzene (B165232) is the formation of π-π stacking interactions. These interactions are characterized by the face-to-face arrangement of the aromatic rings, leading to a stable crystalline lattice.

Table 1: Typical Geometric Parameters for π-π Stacking Interactions
ParameterTypical Range
Centroid-Centroid Distance3.4 Å - 5.3 Å
Interplanar Distance3.3 Å - 3.8 Å
Offset Angle~22°

Influence of Electronic Effects on Aromatic Stacking Interactions

The strength of π-π stacking is significantly influenced by the electronic nature of the interacting aromatic systems. Naphthalene, an electron-rich aromatic hydrocarbon, acts as an electron donor. Conversely, 1,3,5-trinitrobenzene is a potent electron acceptor due to the presence of three strongly electron-withdrawing nitro groups. nih.govacs.org This significant electronic complementarity enhances the electrostatic attraction between the molecules, leading to a strong charge-transfer interaction within the π-stacked complex. The electron-donating and -accepting character of the constituent molecules is a critical factor that stabilizes the alternating arrangement of naphthalene and TNB in the crystal lattice.

Table 2: Examples of Hydrogen Bonds in Trinitrobenzene Complexes
DonorAcceptorInteraction TypeSignificance
C-H (aromatic)O (nitro group)C-H···OStabilizes crystal packing in TNB complexes. psu.eduresearchgate.net
N-HO (nitro group)N-H···OObserved in complexes with amino-substituted molecules. nih.gov
O-HN (heterocycle)O-H···NCan occur in complexes with hydroxyl-containing partners.

Exploration of Anion-π Interactions in Related Trinitrobenzene Derivatives

Anion-π interactions, where an anion is attracted to the electron-deficient face of a π-system, are a recognized non-covalent force. rsc.orgmdpi.com While not directly involving naphthalene, the electron-poor nature of the 1,3,5-trinitrobenzene ring makes it a prime candidate for such interactions. In derivatives of TNB and other electron-deficient aromatic systems, favorable interactions between anions and the π-cloud have been studied. rsc.orgrsc.org These interactions can be significant in biological systems and materials science, and the principles governing them are relevant to understanding the full spectrum of intermolecular forces that can influence the crystal packing of trinitrobenzene-containing structures. mdpi.comnih.gov For instance, the interaction of anions with the π-system of trinitrobenzene can be tailored by the functional design of related compounds. rsc.org

Spectroscopic Characterization and Electronic Transitions in Naphthalene;1,3,5 Trinitrobenzene Complexes

Ultraviolet-Visible (UV-Vis) Spectroscopy for Charge-Transfer Band Analysis

UV-Vis spectroscopy is a primary tool for identifying and characterizing charge-transfer complexes. The formation of the naphthalene-TNB adduct gives rise to a new absorption band in the visible or near-UV region of the electromagnetic spectrum. nih.gov This band, known as the charge-transfer band, is not present in the spectra of the individual naphthalene (B1677914) or TNB molecules and corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) of the naphthalene donor to the lowest unoccupied molecular orbital (LUMO) of the TNB acceptor. rsc.org

The energy of the charge-transfer transition (E_CT) is linearly correlated with the ionization potential (I_D) of the electron donor and the electron affinity (E_A) of the electron acceptor. For a series of complexes with a common acceptor like 1,3,5-trinitrobenzene (B165232), the energy of the CT band is directly proportional to the ionization potential of the aromatic donor.

Studies on charge-transfer complexes between TNB and various aromatic hydrocarbons, including naphthalene and its derivatives (e.g., methylnaphthalenes), demonstrate this relationship. nist.gov As substituents are added to the naphthalene ring that increase its electron-donating ability (e.g., methyl groups), the ionization potential of the derivative decreases. This reduction in ionization potential leads to a lower charge-transfer transition energy, resulting in a bathochromic shift (a shift to a longer wavelength) of the CT absorption band.

The relationship can be approximated by the following equation:

hν_CT = I_D - E_A - W

where hν_CT is the energy of the charge-transfer transition, I_D is the vertical ionization potential of the donor (naphthalene derivative), E_A is the vertical electron affinity of the acceptor (TNB), and W is the dissociation energy of the complex in the excited state. By studying a series of naphthalene derivatives with known ionization potentials, a linear plot of hν_CT versus I_D can be generated, confirming the charge-transfer nature of the electronic transition.

Table 1: Correlation between Donor Ionization Potential and Charge-Transfer Energy This table is illustrative, showing the expected trend for naphthalene and a hypothetical derivative.

CompoundIonization Potential (eV)Charge-Transfer λ_max (nm)Charge-Transfer Energy (eV)
Naphthalene8.14~350~3.54
Methylnaphthalene< 8.14> 350< 3.54

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption bands when the polarity of the solvent is changed. For charge-transfer complexes like naphthalene-TNB, the ground state is largely non-polar, held together by weak van der Waals forces and a small degree of charge transfer. The excited state, however, is highly polar, resembling a radical ion pair.

The effect can be summarized as follows:

Non-polar solvents (e.g., hexane, cyclohexane): The CT band appears at shorter wavelengths (higher energy).

Polar solvents (e.g., dichloromethane, acetonitrile): The CT band shifts to longer wavelengths (lower energy).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a powerful technique for investigating the formation of molecular complexes and their dynamic behavior in both solution and the solid state. It provides information on stoichiometry, association constants, and molecular motion.

In solution, the formation of the naphthalene-TNB complex can be monitored by ¹H NMR spectroscopy. nist.gov The electron-rich aromatic system of naphthalene causes a significant upfield shift in the chemical resonance of the protons on the electron-deficient TNB ring due to anisotropic shielding effects. Conversely, the protons of naphthalene experience a downfield shift upon complexation.

By monitoring the chemical shifts of the TNB and naphthalene protons as a function of concentration, the association constant (K_c) and the stoichiometry of the complex can be determined. nist.gov The continuous variation method, or Job's plot, adapted for NMR, is often employed for this purpose. nist.gov Studies have confirmed a 1:1 stoichiometry for the naphthalene-TNB complex in solvents like cyclohexane. nist.gov The magnitude of the chemical shift change upon complexation (Δ_c) provides insight into the geometry and intimacy of the association between the donor and acceptor molecules.

Table 2: ¹H NMR Association Data for Naphthalene-TNB Complex in Cyclohexane Data compiled from published research findings. nist.gov

ParameterValueDescription
Stoichiometry (Donor:Acceptor)1:1Indicates one molecule of naphthalene associates with one molecule of TNB.
Association Constant (K_c)~0.6-0.8 L mol⁻¹Represents the equilibrium constant for the formation of the complex in solution.
Complexation Shift (Δ_c) for TNB-H~1.0-1.2 ppmThe change in chemical shift of the TNB protons upon full complexation.

In the solid state, NMR spectroscopy can probe molecular dynamics and disorder within the crystal lattice of the complex. Techniques that measure nuclear spin relaxation times, such as the spin-lattice relaxation time (T₁), are particularly useful. wikipedia.orgradiopaedia.orgmriquestions.com T₁ is the time constant that describes how the nuclear spins return to thermal equilibrium with their environment (the "lattice") after being perturbed by a radiofrequency pulse. nih.gov

The rate of T₁ relaxation is highly sensitive to molecular motions that occur at or near the NMR Larmor frequency. mriquestions.com In the context of the naphthalene-TNB complex, these motions could include:

Whole-molecule tumbling or reorientation: In a crystalline solid, this motion is typically restricted, but small-amplitude librations (oscillations) can occur.

Internal rotations: For TNB, this could involve the rotation of the nitro groups.

Dynamic disorder: If there are multiple, energetically similar orientations that the molecules can adopt within the lattice, NMR can detect the "hopping" between these states.

By measuring T₁ as a function of temperature, one can identify the types of motion present and determine their activation energies. A minimum in the T₁ vs. temperature plot indicates that the motional frequency is on the order of the Larmor frequency. Furthermore, analysis of the NMR line shape can reveal dynamic processes. rsc.org For example, if a molecule is undergoing a slow exchange between two distinct sites, two separate peaks might be observed. As the temperature increases and the exchange rate becomes faster, the peaks will broaden, coalesce, and eventually sharpen into a single, averaged peak. This line-shape analysis provides quantitative data on the rates of molecular motion. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Bonding Signatures

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The formation of the naphthalene-TNB charge-transfer complex perturbs the electronic distribution within each molecule, which in turn affects their vibrational modes. These changes serve as signatures of the intermolecular interaction.

Upon complexation, the following changes in the IR spectrum are typically observed:

Shifts in Naphthalene Bands: The C-H and C-C stretching and bending vibrations of the naphthalene ring are altered. The donation of electron density from naphthalene's π-system slightly weakens its bonds, leading to small shifts in the corresponding vibrational frequencies. High-resolution IR studies on naphthalene provide a baseline for its C-H stretching modes around 3065 cm⁻¹. mriquestions.com

Shifts in TNB Bands: The most significant changes are often seen in the vibrational modes of the nitro (NO₂) groups on the TNB molecule. The acceptance of electron density into TNB's π-system affects the N-O bonds. Typically, the symmetric and asymmetric stretching frequencies of the NO₂ groups, which appear in the regions of ~1350 cm⁻¹ and ~1540 cm⁻¹, respectively, will shift to lower wavenumbers (a red shift). This shift indicates a slight weakening of the N-O bonds due to the increased electron density on the acceptor molecule.

These spectral shifts, although often small, provide direct evidence of the charge redistribution and intermolecular bonding that define the naphthalene-1,3,5-trinitrobenzene complex.

Table 3: Characteristic IR Vibrational Modes and Expected Shifts Upon Complexation

MoleculeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Shift in ComplexReason for Shift
NaphthaleneAromatic C-H Stretch~3100-3000Small shiftPerturbation of π-electron cloud.
NaphthaleneAromatic C=C Stretch~1600-1450Small shiftPerturbation of π-electron cloud.
1,3,5-TrinitrobenzeneAsymmetric NO₂ Stretch~1560-1530Shift to lower frequencyAcceptance of electron density weakens N-O bonds.
1,3,5-TrinitrobenzeneSymmetric NO₂ Stretch~1360-1340Shift to lower frequencyAcceptance of electron density weakens N-O bonds.

Electron Spin Resonance (ESR) and Optically Detected Magnetic Resonance (ODMR) Studies of Photoexcited Triplet States

The investigation of the photoexcited triplet states of donor-acceptor complexes, such as the one formed between naphthalene (the donor) and 1,3,5-trinitrobenzene (the acceptor), provides a deep understanding of the nature of their electronic interactions. ODMR, a double resonance technique combining optical spectroscopy with electron spin resonance, is particularly adept at probing the subtle energy differences and decay dynamics of these triplet sublevels. acs.orgnih.gov

Determination of Zero-Field Splittings and Estimation of Charge-Transfer Character

At the heart of understanding the triplet state lies the determination of the zero-field splitting (ZFS) parameters, D and E. These parameters describe the splitting of the three triplet sublevels in the absence of an external magnetic field and are highly sensitive to the electronic distribution within the molecule. wikipedia.org For the naphthalene;1,3,5-trinitrobenzene (N/TNB) complex, ODMR measurements carried out at low temperatures have been instrumental in determining these values.

The observed ZFS parameters for the N/TNB complex are consistent with a photoexcited triplet state that is primarily a locally excited triplet of the naphthalene donor, but with a significant admixture of charge-transfer (CT) character. researchgate.net This CT character arises from the partial transfer of an electron from the naphthalene donor to the trinitrobenzene acceptor in the excited state. The degree of this charge transfer influences the electronic structure and, consequently, the ZFS parameters.

Based on ODMR studies, the charge-transfer character in the photoexcited triplet state of various naphthalene-acceptor complexes has been found to increase in the following order: N/TNB < N/TCNB (1,2,4,5-tetracyanobenzene) ≈ N/PMDA (pyromellitic dianhydride). researchgate.net This indicates that while there is a definite charge-transfer interaction in the N/TNB complex, it is less pronounced compared to complexes with stronger electron acceptors.

A summary of the zero-field splitting parameters for the Naphthalene/TNB complex is presented in the table below.

ParameterValue (GHz)
D Value not available in search results
E Value not available in search results

Quantitative values for D and E for the this compound complex were not available in the provided search results.

Analysis of Sublevel-Selective Decay Rate Enhancements

The decay of the photoexcited triplet state back to the singlet ground state is not uniform from each of the three triplet sublevels. ODMR allows for the analysis of the individual decay rates of these sublevels. In charge-transfer complexes like N/TNB, the admixture of charge-transfer character can selectively enhance the decay rates of certain sublevels. This sublevel-selective decay is a direct consequence of the spin-orbit coupling introduced by the charge-transfer interaction, which provides a more efficient pathway for intersystem crossing.

Detailed analysis of these decay rate enhancements provides further quantitative insight into the extent of charge-transfer character and the specific electronic interactions at play within the complex.

Specific data on the sublevel-selective decay rate enhancements for the this compound complex were not available in the provided search results.

Spectroscopic Investigation of Energy Transfer Processes in Trinitrobenzene Complexes

Beyond the intramolecular dynamics of the excited state, the interaction between molecules in these complexes can also lead to energy transfer processes. In systems containing trinitrobenzene and polyacene donors like naphthalene, spectroscopic studies can elucidate the pathways and efficiencies of energy transfer. acs.org

Computational and Theoretical Investigations of Naphthalene;1,3,5 Trinitrobenzene Complexes

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic properties of the naphthalene-TNB complex at the molecular level. These methods allow for the examination of electron density distribution, molecular orbitals, and electrostatic potentials, which are key to characterizing the nature of the charge-transfer interaction.

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of charge-transfer complexes like naphthalene-TNB. nih.gov DFT calculations can accurately predict geometries, frontier molecular orbital energies (HOMO and LUMO), and the degree of charge transfer in the ground state. nih.gov For instance, DFT studies on similar aromatic donor-acceptor complexes have shown that the stability of the complex and the amount of charge transferred are influenced by the π-conjugated system size of the donor and the presence of heteroatoms. nih.gov

Time-Dependent DFT (TD-DFT) extends these investigations to the excited states, enabling the prediction of electronic absorption spectra and the characterization of charge-transfer excitations. researchgate.net TD-DFT calculations are crucial for understanding the electronic transitions that give rise to the characteristic charge-transfer bands observed experimentally for these complexes. By analyzing the composition of the excited states, researchers can quantify the contribution of local and charge-transfer excitations. researchgate.net For example, in related systems, TD-DFT has been used to demonstrate that the lowest singlet excited state (S1) often possesses a predominant charge-transfer character. researchgate.net

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are powerful visualization tools derived from quantum chemical calculations that illustrate the charge distribution around a molecule. For the naphthalene-TNB complex, MEP surfaces reveal the electron-rich (negative potential) regions of the naphthalene (B1677914) molecule and the electron-deficient (positive potential) regions of the TNB molecule, particularly around the nitro groups. This visual representation provides a clear rationale for the preferred orientation of the two molecules within the complex, where the electron-rich aromatic ring of naphthalene aligns with the electron-deficient ring of TNB to maximize electrostatic interactions.

Theoretical Prediction of Charge-Transfer Excitation Energies and Solvatochromic Behavior

A hallmark of charge-transfer complexes is their distinct optical properties, which can be predicted and rationalized through theoretical calculations.

The energy required to promote an electron from the highest occupied molecular orbital (HOMO), primarily localized on the naphthalene donor, to the lowest unoccupied molecular orbital (LUMO), centered on the TNB acceptor, corresponds to the charge-transfer excitation energy. Theoretical methods like TD-DFT can predict these excitation energies. researchgate.net The accuracy of these predictions is often dependent on the choice of functional, with range-separated functionals sometimes providing better descriptions for charge-transfer systems. researchgate.net The difference between the HOMO and LUMO energy levels (the HOMO-LUMO gap) is a key determinant of the charge-transfer energy. nih.gov

The surrounding solvent can influence the charge-transfer excitation energy, a phenomenon known as solvatochromism. While specific theoretical studies on the solvatochromic behavior of the naphthalene-TNB complex are not detailed in the provided search results, the principles can be inferred. Theoretical models can incorporate solvent effects, often through continuum solvation models, to predict how the polarity of the solvent will stabilize or destabilize the ground and excited states differently, leading to shifts in the absorption maximum.

Modeling of Intermolecular Interactions and Binding Energies

Understanding the forces that hold the naphthalene-TNB complex together is a central goal of theoretical modeling. These models provide insights into the stability of the complex and the nature of the non-covalent interactions at play.

The binding energy of the complex, which is the energy released upon its formation from isolated naphthalene and TNB molecules, can be calculated using high-level quantum chemical methods. These calculations typically account for various components of the interaction energy, including electrostatic, induction, dispersion, and exchange-repulsion terms. For similar charge-transfer complexes, calculated association energies have been shown to increase with the size of the π-conjugated system of the donor molecule. nih.gov

Development and Application of Non-Empirical Intermolecular Force Fields

While high-level quantum chemical calculations are accurate, they are computationally expensive. For larger systems or for performing molecular dynamics simulations, intermolecular force fields are necessary. Non-empirical force fields, derived from quantum mechanical data, offer a more accurate representation of intermolecular interactions than traditional empirical force fields. aip.orgsemanticscholar.orgnih.gov

A distributed intermolecular force field (DIFF) has been developed for TNB, where parameters are derived from the charge density of the isolated molecule. aip.orgsemanticscholar.orgnih.govresearchgate.net This approach uses distributed multipole moments, dipolar polarizabilities, and dispersion coefficients. aip.orgsemanticscholar.orgnih.gov The short-range parameters of the force field are fitted to symmetry-adapted perturbation theory (SAPT) calculations of dimer interaction energies. aip.orgsemanticscholar.orgnih.gov Such non-empirical models have been shown to provide more reasonable predictions of lattice energies and crystal structures for nitroaromatic compounds compared to empirical force fields. aip.orgsemanticscholar.orgnih.gov The application of these advanced force fields to the naphthalene-TNB complex would allow for accurate and efficient simulation of its condensed-phase behavior.

Analysis of Spin Density Distribution and Charge Redistribution

The formation of a complex between naphthalene and 1,3,5-trinitrobenzene (B165232) (TNB) is fundamentally driven by charge-transfer interactions. In this association, naphthalene acts as the electron donor and 1,3,5-trinitrobenzene serves as the electron acceptor. nih.govwikipedia.org Computational studies of related charge-transfer complexes reveal that this interaction leads to a significant redistribution of electron density between the two molecules.

The complex is characterized by alternating donor and acceptor stacks, which are further stabilized by weak C—H⋯O hydrogen bonds that lie perpendicular to the stacking axis. nih.gov The electronic effects inherent to the donor and acceptor molecules have a marked influence on the intermolecular interactions within the cocrystal. nih.gov

Theoretical investigations into similar naphthalene-based structures have employed computational spectroscopy and methods like Hirshfeld analysis to investigate charge distribution and noncovalent interactions. mdpi.com In the broader context of nitroaromatic compounds, non-empirical intermolecular potentials are considered particularly valuable for modeling, as functional groups like the nitro group (NO₂) have distinct charge distributions compared to atoms in more commonly parameterized biomolecular force fields. ucl.ac.uk The analysis of charge distribution is crucial for understanding the stability and electronic properties of the Naphthalene;1,3,5-trinitrobenzene complex.

Computational Approaches to Crystal Structure Prediction

Predicting the crystal structure of molecular complexes like this compound from first principles is a significant computational challenge, primarily due to the phenomenon of polymorphism—the ability of a substance to crystallize into multiple different crystal structures. researchgate.net Computational Crystal Structure Prediction (CSP) methodologies are employed to navigate the vast landscape of possible crystal packings and identify stable polymorphs.

A key approach involves the development of accurate intermolecular force fields. For instance, a non-empirical, anisotropic atom-atom distributed intermolecular force-field (DIFF) has been specifically developed for 1,3,5-trinitrobenzene. ucl.ac.uk This model is derived from the charge density of the isolated molecule, incorporating distributed multipole moments, dipolar polarizabilities, and dispersion coefficients. ucl.ac.uk The parameters are fitted against high-level symmetry-adapted perturbation theory (SAPT) calculations. ucl.ac.uk

These non-empirical models have shown promise in providing more reasonable relative lattice energies for the known polymorphs of TNB compared to traditional empirical force fields. ucl.ac.uk For example, one advanced model, DIFF-srL2(rel), successfully identified the most stable known polymorph (form III) as a low-energy structure. ucl.ac.uk The accuracy of these predictions is often validated against experimental data, such as phase transition energies and temperatures.

Phase Transition Data for this compound Adduct. nist.gov
TransitionTemperature (K)Enthalpy of Transition (ΔHtrs) (kJ/mol)Entropy of Transition (ΔStrs) (J/mol·K)
Crystal III → Crystal II220.01.7007.22
Crystal II → Crystal I424.51.5983.77
Crystal I → Liquid430.831.90074.05

The challenge of polymorphism in TNB has also been explored through additive-based crystallization experiments, where the presence of a "mimic" molecule like trisindane can induce the formation of previously elusive stable crystal forms. researchgate.net This highlights that kinetic factors, alongside thermodynamic stability, play a crucial role in the crystallization process, a factor that computational models must ultimately account for. Modern CSP approaches may also integrate machine learning algorithms to automate the selection of template structures from databases to predict the probable structure for a given chemical composition. arxiv.org

Comparison of Force-Field Models for Crystal Structure Prediction of Trinitrobenzene (TNB). ucl.ac.uk
Model TypeModel NameDescriptionBasis
Non-EmpiricalDIFF-srL2(rel)Anisotropic atom-atom model with relaxed isotropic short-range coefficients.Derived from isolated molecule charge density and fitted to SAPT calculations.
Non-EmpiricalDIFF-srL2(norel)Anisotropic model with unrelaxed coefficients.Derived from isolated molecule charge density and fitted to SAPT calculations.
EmpiricalFIT(ISA,L4)Fitted repulsion-dispersion with multipoles from iterated stockholder atoms.Fitted to known organic crystal structures.

Applications and Material Science Contexts of Naphthalene;1,3,5 Trinitrobenzene Complexes

Crystal Engineering Strategies for Directed Solid-State Structure Fabrication

Crystal engineering provides a framework for designing and assembling molecules in the solid state to create materials with desired structures and functionalities. In the context of naphthalene (B1677914) and 1,3,5-trinitrobenzene (B165232), these strategies are pivotal in controlling the supramolecular architecture of their co-crystals.

Strategic Modification of Packing and Supramolecular Networks

The solid-state arrangement of naphthalene and TNB in their complexes is characterized by alternating stacks of the donor (naphthalene) and acceptor (TNB) molecules. oup.com This layered structure is a hallmark of many charge-transfer complexes. The primary interactions holding these stacks together are π-π stacking forces between the aromatic rings of the two molecules.

In a detailed structural analysis of a complex involving a palladium(II) Schiff base with a naphthalene moiety and TNB, the crystal structure revealed alternately stacked donor and acceptor molecules. oup.com The distance between the planes of the donor and acceptor molecules is a critical parameter that influences the efficiency of charge transfer. Perpendicular to the stacking axis, weaker C-H···O hydrogen bonds provide additional stability to the three-dimensional network. researchgate.net The specific geometry, such as the degree of overlap between the donor and acceptor rings, can be influenced by factors like the presence of substituents on the naphthalene ring or the use of different solvents during crystallization. acs.orgdocumentsdelivered.com

Impact of Cocrystallization on Functional Attributes of Energetic Materials Involving Trinitrobenzene

Cocrystallization has emerged as a powerful technique to enhance the properties of energetic materials by modifying their crystal structures without altering their chemical composition. nih.gov For energetic compounds like 1,3,5-trinitrobenzene, forming co-crystals can lead to significant improvements in safety and performance.

By combining an energetic material with a non-energetic co-former, it is possible to alter key characteristics such as density, sensitivity to shock and friction, and thermal stability. acs.org The introduction of a co-former can disrupt the intermolecular interactions within the energetic material's crystal lattice, often leading to a less sensitive material. nih.gov For instance, the formation of co-crystals can introduce stronger intermolecular interactions, such as nitro-π bonding, which can enhance stability. nih.gov

The stoichiometric ratio of the components in the co-crystal is a crucial factor that can be manipulated to fine-tune the properties of the resulting energetic material. nih.gov Research has shown that even though some properties of co-crystals cannot be predicted, the continued exploration of cocrystallization is motivated by the potential to create new energetic materials with superior performance and safety profiles from existing, well-understood compounds. acs.org

Research on Selective Binding and Adsorption Mechanisms on Carbonaceous Materials

Carbonaceous materials like activated carbon are widely studied for their ability to adsorb organic pollutants, including naphthalene, due to their high surface area and porous structure. The mechanism of adsorption often involves a combination of physical and chemical interactions.

The primary forces driving the adsorption of naphthalene onto activated carbon are π-π interactions between the aromatic rings of naphthalene and the graphene layers of the carbon material. mdpi.comresearchgate.net Additionally, electron donor-acceptor interactions can occur, where the naphthalene acts as an electron donor and oxygen-containing functional groups on the activated carbon surface act as electron acceptors. mdpi.com The efficiency of this adsorption is heavily influenced by the pore size distribution of the carbon material, with mesoporous structures (2-5 nm) showing excellent performance for naphthalene removal. mdpi.com

Studies have shown that the adsorption of naphthalene on activated carbon can often be described by the Langmuir model for monolayer adsorption or the BET model for multilayer adsorption, depending on the specific characteristics of the carbon material. hjkxyj.org.cn The process is generally spontaneous and exothermic. researchgate.netunito.it Competitive adsorption studies indicate that naphthalene can displace other organic molecules, like toluene, from the surface of activated carbon, highlighting a stronger binding affinity for naphthalene. mdpi.com

Potential in Organic Electronics and Photovoltaic Device Development

Charge-transfer complexes formed between electron-donating and electron-accepting molecules are fundamental to the operation of various organic electronic devices, including organic solar cells. The complex between naphthalene (donor) and 1,3,5-trinitrobenzene (acceptor) exhibits the characteristic properties of such a system.

Upon absorption of light, an electron is transferred from the highest occupied molecular orbital (HOMO) of the naphthalene to the lowest unoccupied molecular orbital (LUMO) of the TNB. This process creates a charge-separated state, which is the basis for photovoltaic activity. The electronic spectra of these complexes show a distinct charge-transfer band that is not present in the spectra of the individual molecules, confirming the electronic interaction between them. oup.com

The efficiency of charge separation and transport in these materials is highly dependent on the molecular arrangement in the solid state. The stacked structure of donor and acceptor molecules in naphthalene-TNB complexes provides a potential pathway for charge transport. Star-shaped molecules incorporating donor-acceptor arrangements have been investigated for applications in organic solar cells due to their ability to exhibit strong internal charge transfer at low energy levels. researchgate.net While direct application of the simple naphthalene-TNB complex in devices is a subject for further research, it serves as a model system for understanding the fundamental principles of charge transfer in organic materials.

Kinetic and Thermodynamic Studies of Naphthalene;1,3,5 Trinitrobenzene Complex Formation

Determination of Formation Constants and Equilibrium Parameters

The stability of the naphthalene-1,3,5-trinitrobenzene complex in solution is quantified by its formation constant (K), which represents the equilibrium between the free donor and acceptor molecules and the formed complex. Spectroscopic methods are commonly employed to determine these constants.

Research has shown that the formation of the complex is significantly influenced by the solvent environment. acs.org For instance, the equilibrium constants for the 1,3,5-trinitrobenzene-naphthalene complex have been measured in mixtures of chloroform (B151607) and ethanol (B145695). acs.org It was observed that the complexing process is affected by whether the solvent preferentially stabilizes the reactants or the complex itself through solvation. acs.org While it has been predicted that charge-transfer complexing should be favored by increasing the polarity of the medium due to the charge separation in the complex's structure, this is not universally observed. acs.org

In a study using a solvent mixture of 75% chloroform and 25% ethanol by volume, the thermodynamic parameters for the complex formation were determined. acs.org The free energy of formation (ΔG°), a measure of the spontaneity of the complexation, was calculated from the equilibrium constant.

Table 1: Equilibrium and Thermodynamic Parameters for Naphthalene-1,3,5-Trinitrobenzene Complex Formation in 75% Chloroform-25% Ethanol

Parameter Value Unit
Free Energy of Formation (ΔG°) -0.6 kcal/mol

Data sourced from a study on solvent effects on the complex. acs.org

This negative value for ΔG° indicates that the formation of the complex is a spontaneous process under these conditions. The determination of equilibrium constants is crucial as it provides a quantitative measure of the stability of the electron donor-acceptor adduct. acs.org

Calorimetric Investigations of Enthalpy and Entropy of Complex Formation

Calorimetry provides a direct measurement of the heat changes associated with chemical reactions, allowing for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of complex formation. These parameters offer deeper insight into the energetic driving forces of the interaction.

The heats of formation for complexes between nitrohydrocarbons and hydrocarbons are generally low, typically less than 5 kcal/mol. acs.org For the naphthalene-1,3,5-trinitrobenzene complex specifically, calorimetric studies and temperature-dependence analysis of formation constants have been conducted to elucidate these values. acs.orgnist.gov

In a solvent system of 75% chloroform and 25% ethanol, the enthalpy and entropy of formation were determined. acs.org The enthalpy change (ΔH°) reflects the strength of the bonds formed and broken during complexation, while the entropy change (ΔS°) relates to the change in the degree of disorder of the system.

Table 2: Enthalpy and Entropy of Naphthalene-1,3,5-Trinitrobenzene Complex Formation

Parameter Value Unit Solvent
Enthalpy of Formation (ΔH°) -3.7 kcal/mol 75% Chloroform-25% Ethanol
Entropy of Formation (ΔS°) -10.4 cal/(mol·K) 75% Chloroform-25% Ethanol

Data sourced from a study on solvent effects on the complex. acs.org

The negative enthalpy value indicates that the complex formation is an exothermic process, driven by the favorable energetic interactions between the naphthalene (B1677914) and 1,3,5-trinitrobenzene (B165232) molecules. acs.org The negative entropy value signifies a decrease in the randomness of the system, which is expected as two separate molecules associate to form a single, more ordered complex. acs.org Further calorimetric studies on the binary system of 1,3,5-trinitrobenzene with naphthalene have focused on phase transitions and the heat capacities of the pure components and the charge-transfer complex itself. nist.govnist.gov

Mechanistic Insights into the Kinetics of Electron Donor-Acceptor Complexation

The formation of the naphthalene-1,3,5-trinitrobenzene complex is an example of an electron donor-acceptor (EDA) or charge-transfer interaction. The mechanism involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the electron donor (naphthalene) to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor (1,3,5-trinitrobenzene). nih.gov This interaction is not a full electron transfer resulting in ion formation, but rather a partial transfer that stabilizes the association of the two molecules in a specific geometry.

Studies on related systems provide insights into the mechanistic details. For instance, the dependence of nuclear magnetic resonance (n.m.r.) spectra on the concentration of the donor can be interpreted in terms of equilibria involving not just a 1:1 complex (DA), but also termolecular species like D₂A. rsc.org This suggests that the kinetic and equilibrium models can be complex, potentially involving multiple association steps.

The solvent plays a critical role in the mechanism by influencing the stability of the ground state and the excited (charge-transfer) state differently. acs.org The structure of the transition state is a key consideration in kinetic studies. For an equilibrium process, the solvent's effect depends on the differential solvation of the reactants versus the complex. acs.org Understanding the interactions between the solvent and all species involved is crucial for a complete mechanistic picture of the complexation kinetics. acs.org Theoretical studies using density functional theory (DFT) on similar charge-transfer complexes help in understanding the frontier orbital energy levels and the amount of charge transferred, which are fundamental to the mechanism. nih.gov

Advanced Research Directions and Future Perspectives for Naphthalene;1,3,5 Trinitrobenzene Systems

Exploration of Novel Co-formers and Derivatives for Tunable Complex Properties

A significant avenue of future research lies in the systematic exploration of novel co-formers and chemical derivatives to precisely control the properties of TNB-based complexes. The goal is to move beyond the parent naphthalene-TNB system to create a library of materials with tailored optical, electronic, and structural characteristics.

Co-formers in Crystal Engineering: The introduction of a third component, or co-former, into the crystallization process can dramatically influence the resulting supramolecular architecture. Research has shown that TNB can form cocrystals with other molecules, and the choice of co-former is critical. For instance, isostructural cocrystals of TNB have been successfully obtained with energetic halogenated compounds like 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) and 1,3,5-tribromo-2,4,6-trinitrobenzene (B14405753) (TBTNB). researchgate.net These cocrystals exhibit properties, such as density and impact sensitivity, that are distinct from the individual components. researchgate.net Future work will likely focus on identifying a wider range of co-formers, including those that can introduce new functionalities, such as enhanced nonlinear optical responses or specific catalytic activities. The use of additives to induce the formation of new, more stable polymorphs of TNB itself highlights the power of this approach in navigating the landscape of crystal engineering. researchgate.net

Derivatives for Property Tuning: The chemical modification of both the naphthalene (B1677914) donor and the TNB acceptor provides a direct route to tune the charge-transfer interactions. For intramolecular charge transfer (ICT) compounds, it is well-established that the nature of donor/acceptor units, the connecting bridge, and various substituents all influence the degree of charge transfer. acs.orgresearchgate.net These principles can be applied to intermolecular systems like naphthalene-TNB. Synthesizing derivatives of naphthalene with varying electron-donating abilities or extending the π-conjugated system can modulate the energy of the charge-transfer band. acs.org Similarly, modifying the TNB scaffold, while preserving its electron-accepting nature, could alter packing arrangements and intermolecular interactions, leading to new materials with unique solid-state properties.

Table 1: Properties of 1,3,5-Trinitrobenzene (B165232) (TNB) Cocrystals
CocrystalCo-formerRatioCalculated Stability (kJ/mol)Crystallographic Density (g/cm³)
11,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB)2:111.52.203
21,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB)2:18.21.980
researchgate.net

Integration of Advanced Spectroscopic Techniques for Real-time Dynamic Process Monitoring

Understanding the formation of supramolecular assemblies requires tools that can capture their complex and transient dynamics. nih.govacs.org A key future direction is the integration of advanced spectroscopic techniques for the real-time, in-situ monitoring of the self-assembly process of naphthalene-TNB systems.

While traditional studies often focus on the final, equilibrium state of the complex, the pathway of formation, including the identification of transient intermediates, is poorly understood. acs.org Techniques like phasor-fluorescence lifetime imaging microscopy (phasor-FLIM) have demonstrated the ability to track supramolecular polymerization and assembly processes within complex environments like living cells. nih.govchemrxiv.org This approach allows for the visualization of monomers, intermediates, and final nanostructures on a single plot, providing invaluable information on the dynamics of assembly. chemrxiv.org Applying such time-resolved fluorescence techniques to the naphthalene-TNB system could reveal the kinetics of complexation and the evolution of aggregates.

Other powerful spectroscopic methods suitable for on-line monitoring include Raman and UV/Vis spectroscopy. mdpi.com These techniques can provide molecular-level information, are often non-invasive, and can be implemented for in-situ measurements. mdpi.com Real-time monitoring would enable researchers to understand how factors like solvent, temperature, and concentration influence the assembly pathway, moving beyond a static picture to a dynamic understanding of molecular recognition. nih.gov

Synergistic Combination of Experimental and Advanced Computational Methodologies

The complexity of non-covalent interactions that govern the formation of the naphthalene-TNB complex necessitates a close collaboration between experimentalists and computational chemists. rsc.org The future of this research field lies in the synergistic integration of experimental data with advanced computational modeling to predict, interpret, and design new systems. numberanalytics.comnih.gov

Computational methods, such as Density Functional Theory (DFT) and reactive molecular dynamics (ReaxFF), are becoming indispensable. mdpi.com For example, computational studies have successfully predicted the stability of TNB cocrystals, finding that their formation is energetically favorable compared to their individual components. researchgate.net Such predictions can guide experimental efforts, saving significant time and resources by identifying the most promising co-formers before attempting synthesis. numberanalytics.com

This synergy is a two-way street. Experimental data from techniques like X-ray crystallography and NMR spectroscopy are crucial for validating and refining computational models. numberanalytics.comnih.gov For instance, computational tools can predict theoretical scattering profiles or chemical shifts, which can then be compared directly with experimental SAXS or NMR data to confirm proposed structures. nih.gov This iterative loop of prediction and validation leads to a much deeper and more accurate understanding of the molecular interactions, such as π-π stacking and charge-transfer forces, that define the naphthalene-TNB system. rsc.org

Table 2: Phase Transition Thermodynamics of Naphthalene-1,3,5-trinitrobenzene Adduct
Temperature (K)Enthalpy of Transition (ΔHtrs) (kJ/mol)Entropy of Transition (ΔStrs) (J/mol·K)Transition
220.01.7007.22Crystal (III) → Crystal (II)
424.51.5983.77Crystal (II) → Crystal (I)
430.831.90074.05Crystal (I) → Liquid
nist.gov

Broader Implications for Supramolecular Recognition and Molecular Self-Assembly

The continued investigation of naphthalene-TNB and its derivatives has profound implications that extend beyond this specific system. It serves as a model for elucidating the fundamental principles of supramolecular recognition and molecular self-assembly, which are central to materials science, biology, and nanotechnology. nih.gov

The charge-transfer interaction between the electron-rich naphthalene and electron-poor TNB is a classic example of donor-acceptor recognition. nih.gov A deeper understanding of this interaction helps in designing more complex, hierarchically structured materials. The self-assembly of low-molecular-weight charge-transfer compounds can lead to a variety of well-defined nanostructures, such as wires, tubes, and ribbons, with controllable morphologies and sizes. acs.orgresearchgate.net The insights gained from the naphthalene-TNB system can thus guide the creation of novel organic materials for applications in electronics and optoelectronics. acs.org

Furthermore, this research contributes to the broader field of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. The ability to control polymorphism and form cocrystals by selecting specific co-formers demonstrates a sophisticated level of control over molecular self-assembly. researchgate.netresearchgate.net The principles of synergy and cooperativity observed in these systems are fundamental concepts in supramolecular chemistry, where weak, reversible interactions are harnessed to build complex and functional chemical systems from simple components. taylorfrancis.com Ultimately, the knowledge gleaned from studying this seemingly simple adduct paves the way for the rational design of new generations of smart materials.

Q & A

Q. What are the primary mechanisms of naphthalene toxicity in mammalian systems, and how do experimental models account for interspecies variability?

Naphthalene toxicity arises from metabolic activation by cytochrome P450 enzymes (e.g., CYP2F2 in mice) to reactive epoxides like 1,2-naphthalene oxide, which form covalent adducts with DNA and hemoglobin . Troester et al. (2002) demonstrated that hemoglobin adducts in mice and humans exhibit differential stability, highlighting the importance of species-specific metabolic pathways in toxicity studies . Experimental designs should incorporate in vitro models (e.g., human hepatocytes) and in vivo cross-species comparisons to validate biomarkers such as urinary naphthoquinone metabolites .

Q. What methodologies are recommended for detecting 1,3,5-trinitrobenzene (TNB) in environmental matrices, and how do detection limits impact risk assessment?

TNB detection in water and soil relies on high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) for trace quantification (detection limit: 0.1 ppb in water) . Environmental monitoring studies must account for TNB’s low volatility and persistence in groundwater, necessitating soil core sampling at depths >2 meters near munitions sites . Data interpretation should integrate degradation byproducts (e.g., nitroanilines) to avoid underestimating long-term ecological risks .

Q. How do occupational exposure studies differentiate acute vs. chronic health effects of naphthalene and TNB?

Acute exposure to naphthalene (>100 ppm) induces hemolytic anemia in humans, while chronic exposure (10–50 ppm) correlates with bronchiolar necrosis in rodents due to reactive oxygen species (ROS) accumulation . For TNB, occupational biomonitoring focuses on methemoglobinemia and liver enzyme elevation (ALT/AST), with longitudinal studies requiring hemoglobin adduct quantification and 8-hydroxy-2’-deoxyguanosine (8-OHdG) assays to assess oxidative DNA damage . Confounding factors like co-exposure to benzene derivatives must be controlled via multivariate regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in naphthalene’s carcinogenicity data between epidemiological studies and rodent bioassays?

Discrepancies arise from differences in metabolic activation pathways (e.g., human CYP2A13 vs. murine CYP2F2) and adduct repair efficiency. ATSDR’s risk-of-bias assessment framework (Table C-6/C-7) recommends prioritizing studies with dose-response consistency , controlled confounders (e.g., smoking status), and validated exposure biomarkers (e.g., urinary naphthols) . Meta-analyses should stratify data by species, exposure duration, and endpoint specificity (e.g., lung vs. nasal tumors) .

Q. What experimental designs optimize the study of TNB’s thermal decomposition pathways under controlled conditions?

Use differential scanning calorimetry (DSC) and time-resolved FTIR spectroscopy to monitor exothermic peaks (TNB decomposition at 250–300°C) and gaseous byproducts (NO₂, CO) . Computational models (e.g., ReaxFF molecular dynamics) predict decomposition kinetics, but experimental validation in inert atmospheres (argon) is critical to isolate radical-mediated pathways . Include isotopic labeling (¹⁵N-TNB) to track nitrogen redistribution during detonation .

Q. How do molecular interactions in TNB cocrystals (e.g., TNT/TNB) enhance detonation performance while reducing sensitivity?

Cocrystallization with TNT introduces π-π stacking and hydrogen-bonding networks, stabilizing the crystal lattice and reducing impact sensitivity (e.g., TNT/TNB cocrystal: H₅₀ = 65 cm vs. pure TNT: H₅₀ = 30 cm) . Density functional theory (DFT) simulations reveal charge transfer from TNT’s methyl group to TNB’s nitro groups, lowering activation energy for detonation . Validate predictions via small-scale gap tests and ultrafast spectroscopy to correlate structural dynamics with performance .

Methodological Recommendations

  • For toxicity studies : Use ATSDR’s evidence-rating framework (Steps 1–8) to assess study quality, prioritizing randomized dose allocation and blinded outcome assessment .
  • For environmental analysis : Combine passive samplers (e.g., POCIS) with LC-QTOF-MS to detect TNB transformation products (e.g., 3-nitroaniline) .
  • For computational modeling : Validate force fields (e.g., COMPASS) against experimental crystallographic data (e.g., Cady and Larson, 1965) to ensure accuracy in cocrystal simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.